(1R,2R)-2-Ethyl-1,2-dihydronaphthalen-1-ol
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Overview
Description
(1R,2R)-2-Ethyl-1,2-dihydronaphthalen-1-ol is a chiral organic compound with a unique structure that includes a naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Ethyl-1,2-dihydronaphthalen-1-ol typically involves the reduction of a precursor naphthalene derivative. One common method is the catalytic hydrogenation of 2-ethyl-1-naphthaldehyde using a chiral catalyst to ensure the desired stereochemistry. The reaction is usually carried out under mild conditions with hydrogen gas and a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Ethyl-1,2-dihydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products
Oxidation: 2-Ethyl-1,2-dihydronaphthalen-1-one.
Reduction: 2-Ethyl-1,2-dihydronaphthalene.
Substitution: 2-Ethyl-1,2-dihydronaphthalen-1-chloride.
Scientific Research Applications
(1R,2R)-2-Ethyl-1,2-dihydronaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2R)-2-Ethyl-1,2-dihydronaphthalen-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The naphthalene ring system provides a rigid framework that can enhance selectivity and potency.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-1,2-Dihydronaphthalen-1-ol
- (1S,2S)-2-Ethyl-1,2-dihydronaphthalen-1-ol
- 2-Ethyl-1-naphthol
Uniqueness
(1R,2R)-2-Ethyl-1,2-dihydronaphthalen-1-ol is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. The presence of the ethyl group at the 2-position also differentiates it from other naphthalene derivatives, potentially leading to distinct chemical and biological properties.
Properties
CAS No. |
503624-62-2 |
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Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(1R,2R)-2-ethyl-1,2-dihydronaphthalen-1-ol |
InChI |
InChI=1S/C12H14O/c1-2-9-7-8-10-5-3-4-6-11(10)12(9)13/h3-9,12-13H,2H2,1H3/t9-,12-/m1/s1 |
InChI Key |
SFQYQPZTIRBWIC-BXKDBHETSA-N |
Isomeric SMILES |
CC[C@@H]1C=CC2=CC=CC=C2[C@@H]1O |
Canonical SMILES |
CCC1C=CC2=CC=CC=C2C1O |
Origin of Product |
United States |
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